molecular formula C10H10ClNO3 B1422471 5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine CAS No. 1299607-74-1

5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine

Cat. No.: B1422471
CAS No.: 1299607-74-1
M. Wt: 227.64 g/mol
InChI Key: UFVABXALQYXGSV-UHFFFAOYSA-N
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Description

5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine (CAS 1299607-74-1) is a high-purity heterocyclic building block of significant interest in advanced pharmaceutical research and development. With a molecular formula of C10H10ClNO3 and a molecular weight of 227.64 g/mol, this compound belongs to the furo[2,3-b]pyridine family, a scaffold recognized as a privileged structure in medicinal chemistry . The furo[2,3-b]pyridine core serves as a versatile isostere for azaindole, making it a valuable hinge-binding template in the design and synthesis of protein kinase inhibitors . Kinases are essential targets in oncology and other therapeutic areas, and this compound provides researchers with a critical handle for Structure-Activity Relationship (SAR) studies . Its specific molecular architecture, featuring an electron-deficient pyridine ring fused to an electron-rich furan ring, along with the reactive 5-chloro and dimethoxymethyl substituents, provides versatile synthetic handles for further functionalization via cross-coupling reactions and other transformations . Furopyridine derivatives have demonstrated a wide range of pharmacological activities in research, including use as inhibitors for various kinases (such as B-Raf, EGFR, and Lck), and in the development of antimicrobial and antiviral agents . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

5-chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVABXALQYXGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=CC(=CN=C2O1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229039
Record name Furo[2,3-b]pyridine, 5-chloro-2-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-74-1
Record name Furo[2,3-b]pyridine, 5-chloro-2-(dimethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-b]pyridine, 5-chloro-2-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Approaches

  • The fused furo[2,3-b]pyridine skeleton is commonly synthesized via cyclization reactions involving 2-halopyridine derivatives and appropriate oxygen-containing nucleophiles or via palladium-catalyzed coupling/cyclization methods.
  • For instance, starting from 2-hydroxypyridine or 2-halopyridine, the furan ring can be constructed by intramolecular cyclization with aldehyde or acetal functionalities.

Literature Example (Related Pyridine Derivatives)

  • A patent describing preparation of 5-chloro-2,3-difluoropyridine uses chlorination of 2-aminopyridine followed by Sandmeyer reactions and fluorination steps. This demonstrates effective chlorination strategies on pyridine rings that can be adapted for the 5-chloro substitution on furo[2,3-b]pyridine.

Installation of the 2-(Dimethoxymethyl) Group

  • The dimethoxymethyl substituent is generally introduced via acetal formation from an aldehyde precursor.
  • A common method involves reacting the corresponding aldehyde with methanol under acidic conditions to form the dimethoxymethyl acetal.
  • Alternatively, the dimethoxymethyl group can be introduced by nucleophilic substitution using chloromethyl methyl ether or related reagents on a hydroxymethyl intermediate.

Representative Preparation Methodology (Hypothetical Based on Analogous Chemistry)

Step Description Reagents/Conditions Notes
1 Synthesis of 5-chloropyridine derivative Chlorination of 2-aminopyridine via Sandmeyer reaction High yield, selective chlorination at 5-position
2 Formation of furo[2,3-b]pyridine core Intramolecular cyclization using aldehyde or acetal intermediates Palladium catalysis or acid catalysis may be employed
3 Introduction of aldehyde at 2-position of furan ring Oxidation or functional group transformation on furan ring Precursor for acetal formation
4 Conversion of aldehyde to dimethoxymethyl group Reaction with methanol under acidic conditions (acetal formation) Protects aldehyde functionality, stabilizes compound
5 Purification Chromatography or recrystallization Ensures high purity for analytical and application purposes

Detailed Research Findings and Data Summary

Chlorination and Pyridine Functionalization

  • The chlorination of pyridine derivatives is efficiently achieved via diazotization of amino groups followed by Sandmeyer reaction, yielding high purity 5-chloropyridine intermediates with yields up to 90% and purity >99.8%.
  • Use of thionyl chloride and controlled reaction temperatures (145–190 °C) in sulfolane/dimethyl sulfoxide solvents with fluoride salts enhances selectivity and yield.

Acetal Formation for Dimethoxymethyl Group

  • Acid-catalyzed reaction of aldehydes with methanol forms stable dimethoxymethyl acetals.
  • This step typically proceeds under mild conditions and is reversible, allowing for protection/deprotection strategies.

Industrial Applicability

  • The described methods for chlorination and acetal formation are scalable and suitable for industrial synthesis due to simple operation, mild conditions, and high yields.
  • Equipment requirements are moderate, and reaction times vary from hours to a day depending on step.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Chlorination of 2-aminopyridine Thionyl chloride, diazotization, Sandmeyer 0-190 17-36 h ~90 >99.8 Industrially scalable
Cyclization to furo[2,3-b]pyridine Acid or Pd catalyst, intramolecular cyclization 80-150 Several hours Variable High Depends on substrate purity
Aldehyde to dimethoxymethyl acetal Methanol, acid catalyst (e.g., HCl) Room temp 1-4 h High High Standard acetal formation

Chemical Reactions Analysis

5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine serves as a versatile building block in the synthesis of various heterocyclic compounds. Its furo-pyridine structure allows for the formation of diverse derivatives that can be utilized in further chemical reactions, including cyclization and functionalization processes. This capability is crucial in developing new materials and pharmaceuticals.

Ligand for Metal Coordination
The compound can act as a ligand for metal coordination, facilitating the formation of metal complexes that have applications in catalysis and material science. These metal complexes often exhibit unique properties that can enhance the performance of chemical reactions, making them valuable in industrial applications.

Biological Applications

Anticancer Activity
Research indicates that this compound possesses potential anticancer properties. Studies have shown that it can inhibit key cellular signaling pathways involved in cancer progression, suggesting its use as a lead compound in developing new anticancer therapies. The compound's mechanism involves the inhibition of specific kinases and enzymes that play critical roles in tumor growth and metastasis.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has demonstrated the ability to suppress pro-inflammatory mediators such as COX-2 and iNOS, which are crucial targets in treating inflammatory diseases. In vitro studies have shown promising results, indicating that derivatives of this compound could serve as effective anti-inflammatory agents.

Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound and their evaluation against various cancer cell lines. The results indicated significant cytotoxic effects on specific cancer types, with some derivatives showing enhanced activity compared to standard chemotherapeutic agents.

Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers synthesized several analogs of the compound and assessed their ability to inhibit COX-1 and COX-2 enzymes. The findings revealed that certain derivatives exhibited greater selectivity and potency than existing non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential for clinical use in managing inflammatory conditions.

Summary Table of Applications

Field Application Findings
Chemistry Building block for heterocyclic compoundsUseful in synthesizing diverse derivatives for further research
Ligand for metal coordinationFacilitates the formation of metal complexes with unique catalytic properties
Biology Anticancer activityInhibits key signaling pathways; potential lead compound for new cancer therapies
Anti-inflammatory propertiesSuppresses COX-2 and iNOS; promising candidates for treating inflammatory diseases

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloro and dimethoxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dimethoxymethyl group at position 2 and chloro substituent at position 5 differentiate this compound from other furo[2,3-b]pyridine derivatives. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine Cl (C5), CH(OCH₃)₂ (C2) C₁₀H₁₁ClNO₃ 228.65 Enhanced lipophilicity, electron-donating dimethoxymethyl group
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine Br (C5), CH(OCH₃)₂ (C2) C₁₀H₁₁BrNO₃ 272.10 Bromine increases molecular weight and polarizability
5-Chloro-3-nitro-2-hydroxypyridine Cl (C5), NO₂ (C3), OH (C2) C₅H₃ClN₂O₃ 174.55 Nitro group enhances electrophilicity
5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine Br (C5), C₆H₄OCH₃ (C2) C₁₄H₁₀BrNO₂ 304.14 Aryl substitution improves π-π stacking

Key Observations :

  • The dimethoxymethyl group in the target compound improves solubility compared to nitro or aryl-substituted analogs .

Comparison of Yields :

  • Palladium-catalyzed methods typically achieve yields of 60–75%, while condensation routes vary widely (30–80%) depending on substituent reactivity .

Chemical Reactivity

The reactivity of this compound is influenced by its substituents:

  • Electrophilic Substitution : The chloro group deactivates the ring, directing electrophiles to the less hindered C7 position. This contrasts with methoxy-substituted analogs, where the OCH₃ group activates the ring for nitration or halogenation at C3 .

Biological Activity

5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a furo[2,3-b]pyridine core structure with additional functional groups that enhance its biological properties. The presence of chlorine and dimethoxymethyl groups is critical for its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate various biological pathways by binding to enzymes or receptors involved in cellular processes. Ongoing research aims to elucidate these interactions further, focusing on the following areas:

  • Antimicrobial Activity : The compound has shown promise against various pathogens.
  • Anticancer Properties : Initial studies suggest potential efficacy in inhibiting cancer cell proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing the following results:

Pathogen Minimum Inhibitory Concentration (MIC) Comparison to Standard
Staphylococcus aureus32 µg/mLComparable to ampicillin
Escherichia coli64 µg/mL50% of ampicillin's efficacy
Pseudomonas aeruginosa128 µg/mLLower than standard treatments

These results indicate that the compound possesses comparable antimicrobial activity to established antibiotics, making it a candidate for further development in antimicrobial therapy .

Anticancer Research

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. A study focused on various cancer cell lines demonstrated the following findings:

  • Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • A549: 35 µM

The results suggest that this compound can inhibit the growth of cancer cells effectively, warranting further investigation into its mechanisms and potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A comprehensive evaluation showed that derivatives of furo[2,3-b]pyridine exhibited enhanced antimicrobial activity against resistant strains of bacteria. The study concluded that structural modifications could lead to compounds with improved efficacy .
  • Anticancer Evaluation : Research involving in vitro assays demonstrated that the compound induced apoptosis in cancer cells through caspase activation pathways. This finding suggests a mechanism by which the compound exerts its anticancer effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Intramolecular cyclization of halogenated pyridine intermediates. For example, ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate undergoes deamination, hydrolysis, and decarboxylation to yield the furopyridine core .
  • Route 2 : Functionalization of preformed furo[2,3-b]pyridine scaffolds. Chlorination and methoxymethylation steps are optimized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
    • Critical Considerations : Regioselectivity in halogenation (e.g., avoiding over-chlorination) and stability of the dimethoxymethyl group under acidic/basic conditions must be monitored via HPLC or LC-MS .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • Spectroscopy : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} confirm substitution patterns (e.g., chlorine at C5, dimethoxymethyl at C2). IR spectroscopy identifies C-O-C stretching in the dimethoxymethyl group .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms the fused furopyridine ring system .
    • Common Pitfalls : Isomeric byproducts (e.g., furo[3,2-b]pyridine derivatives) may form during synthesis; chromatographic separation (e.g., silica gel with ethyl acetate/hexane) is essential .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) to test inhibition of BTK or CLK1, given structural similarity to pyrrolo[2,3-b]pyridine-based inhibitors (IC50_{50} < 10 nM in BTK) .
  • Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays, with IC50_{50} values compared to reference drugs like paclitaxel .

Advanced Research Questions

Q. How can computational methods optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., JAK3 or CLK1) using AutoDock Vina. Focus on the chloro and dimethoxymethyl groups for hydrogen bonding and hydrophobic contacts .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C5) with activity using descriptors like logP and polar surface area. Validate with in vitro data .
    • Case Study : Thieno[2,3-b]pyridine analogs showed improved mGluR5 affinity when methoxy groups were replaced with bulkier substituents (ligand efficiency > 0.3) .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform RNA sequencing or proteomics to identify differential expression of target pathways (e.g., NF-κB or COX-2) between sensitive/resistant cell lines .
  • Metabolic Stability : Assess compound stability in cell culture media (e.g., via LC-MS) to rule out false negatives due to rapid degradation .
    • Example : Chromeno[2,3-b]pyridines showed reduced efficacy in Hs578t cells due to overexpression of efflux transporters (e.g., P-gp); co-administration with verapamil restored activity .

Q. What strategies enhance in vivo bioavailability of this compound?

  • Methodological Answer :

  • Prodrug Design : Convert the dimethoxymethyl group to a phosphate ester for improved aqueous solubility. Enzymatic cleavage in vivo regenerates the active form .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to prolong half-life. Preclinical studies with furo[2,3-c]pyridine HIV inhibitors achieved >80% bioavailability in rodent models .
    • PK/PD Considerations : Monitor plasma concentrations via LC-MS/MS and correlate with target engagement (e.g., CLK1 inhibition in liver microsomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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